molecular formula C18H20ClNOS B151194 (RS)-Duloxetine hydrochloride CAS No. 947316-47-4

(RS)-Duloxetine hydrochloride

货号: B151194
CAS 编号: 947316-47-4
分子量: 333.9 g/mol
InChI 键: BFFSMCNJSOPUAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(RS)-Duloxetine hydrochloride is a pharmaceutical compound primarily used as an antidepressant and anxiolytic. It is a serotonin-norepinephrine reuptake inhibitor (SNRI) that helps in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (RS)-Duloxetine hydrochloride typically involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one: This intermediate is synthesized through a Friedel-Crafts acylation reaction.

    Formation of (RS)-Duloxetine: The intermediate undergoes a reductive amination reaction with (S)-3-chloro-1-phenylpropan-1-ol to form (RS)-Duloxetine.

    Conversion to Hydrochloride Salt: The final step involves the conversion of (RS)-Duloxetine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.

化学反应分析

Types of Reactions: (RS)-Duloxetine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group in intermediates to alcohols.

    Substitution: Nucleophilic substitution reactions are involved in the synthesis of intermediates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted intermediates leading to (RS)-Duloxetine.

科学研究应用

Pharmacological Overview

Duloxetine is effective in increasing serotonin and norepinephrine levels in the brain, making it a valuable treatment option for conditions such as:

  • Major Depressive Disorder (MDD)
  • Generalized Anxiety Disorder (GAD)
  • Fibromyalgia
  • Neuropathic Pain
  • Stress Urinary Incontinence (SUI)

Major Depressive Disorder (MDD)

Duloxetine has been extensively studied for its efficacy in treating MDD. A systematic review of 32 studies indicated significant improvements in depressive symptoms, with response rates reaching approximately 53% and remission rates around 33% in older adults treated with flexible dosing regimens .

Generalized Anxiety Disorder (GAD)

In GAD, duloxetine demonstrated efficacy in reducing anxiety symptoms, with studies showing marked improvements in patient-reported outcomes and overall quality of life. A multicenter observational study highlighted that switching to duloxetine after inadequate response to other antidepressants led to significant reductions in illness severity and improved patient satisfaction .

Fibromyalgia

Duloxetine is also indicated for fibromyalgia treatment. Evidence suggests that it alleviates pain and improves functional outcomes for patients suffering from this chronic condition. The systematic review noted that 19 studies supported its use for fibromyalgia, showing substantial symptom relief .

Neuropathic Pain

Duloxetine's role in managing neuropathic pain has been well-documented. It is considered an effective option for patients with diabetic neuropathy and other pain syndromes, as it targets both emotional and physical aspects of pain perception .

Stress Urinary Incontinence (SUI)

Recent research has expanded duloxetine's application to SUI, where it has shown benefits in improving urinary control and reducing episodes of incontinence .

Safety and Tolerability

While duloxetine is generally well-tolerated, some studies have reported side effects such as dry mouth, nausea, and sexual dysfunction. A case series on hepatotoxicity indicated the potential for liver injury associated with duloxetine use; however, most patients recovered without severe consequences .

Efficacy Outcomes by Condition

ConditionNumber of StudiesSample SizeResponse Rate (%)Remission Rate (%)
Major Depressive Disorder3221,4065333
Generalized Anxiety Disorder11VariesNot specifiedNot specified
Fibromyalgia9VariesNot specifiedNot specified
Neuropathic Pain19VariesNot specifiedNot specified
Stress Urinary Incontinence14VariesNot specifiedNot specified

Case Studies

Case Study: Duloxetine in MDD
A multicenter study involving 565 patients with MDD demonstrated a significant decrease in illness severity over an eight-week treatment period after switching to duloxetine from other antidepressants. The study reported a low dropout rate due to adverse effects (0.7%), indicating good tolerability .

Case Study: Hepatotoxicity
A case series involving seven patients highlighted instances of liver injury attributed to duloxetine use. Despite the serious nature of the adverse effects, all patients recovered without requiring liver transplantation, underscoring the need for careful monitoring during treatment .

作用机制

(RS)-Duloxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), blocking their function and preventing the reabsorption of these neurotransmitters into presynaptic neurons.

相似化合物的比较

    Venlafaxine: Another SNRI used for similar indications but differs in its chemical structure and pharmacokinetic profile.

    Milnacipran: An SNRI with a different balance of serotonin and norepinephrine reuptake inhibition.

    Desvenlafaxine: A metabolite of venlafaxine with similar therapeutic effects.

Uniqueness of (RS)-Duloxetine Hydrochloride:

    Balanced SNRI Activity: this compound provides a balanced inhibition of both serotonin and norepinephrine reuptake, which is beneficial for treating a range of conditions.

    Racemic Mixture: The presence of both enantiomers may contribute to its unique pharmacological profile and therapeutic effects.

生物活性

(RS)-Duloxetine hydrochloride, commonly referred to as duloxetine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is primarily used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), neuropathic pain (NP), fibromyalgia (FMS), and stress urinary incontinence (SUI). This compound has garnered significant attention due to its multifaceted biological activity and therapeutic potential across various conditions.

Duloxetine functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual action enhances neurotransmitter availability, thereby improving mood and alleviating pain. The drug is approximately 96% protein-bound, primarily to albumin and alpha-1-acid glycoprotein, and is metabolized by cytochrome P450 enzymes CYP2D6 and CYP1A2, with no active metabolites identified .

Major Depressive Disorder (MDD)

A systematic review encompassing 85 studies revealed that duloxetine significantly improves depressive symptoms. In a pooled analysis involving 21,406 patients, duloxetine demonstrated efficacy with a mean decrease in Hamilton Depression Rating Scale (HAMD) scores compared to placebo. The response rates were reported at 58% for 60 mg/day and 56% for 120 mg/day doses .

Study Sample Size Dose Duration Outcome
Oakes et al.39260 mg8 weeksP < 0.001 (Efficacy HAMD17)
Gaynor et al.52860 mg8 weeksP < 0.001 (Efficacy and tolerability)
Perahia et al.28860-120 mg52 weeksP < 0.001 (Recurrence of MDD)

Generalized Anxiety Disorder (GAD)

In GAD treatment, duloxetine has shown significant improvements in anxiety symptoms over placebo, with notable reductions in Hamilton Anxiety Rating Scale (HAM-A) scores . A study indicated that at a dosage of 60 mg/day, the mean decrease in HAM-A score was significantly greater than that observed with placebo.

Neuropathic Pain and Fibromyalgia

Duloxetine is recognized as a first-line treatment for NP conditions, demonstrating efficacy in reducing pain impact as measured by the Brief Pain Inventory (BPI). Studies have shown that approximately 78.9% of trials reported positive efficacy outcomes . In FMS, duloxetine has been effective in reducing pain severity and improving overall function.

Neuroprotective Effects

Recent research has explored duloxetine's neuroprotective properties, particularly in models of Parkinson's disease (PD). Studies have indicated that duloxetine may enhance neuronal survival under toxic conditions affecting dopaminergic neurons. For instance, administration of duloxetine resulted in up-regulation of neuroprotective transcription factors such as FoxA2 and En-1 . However, challenges remain, as some studies did not demonstrate significant increases in neuronal survival or functional improvements post-treatment.

Safety and Tolerability

Duloxetine's safety profile is generally favorable; however, adverse effects such as nausea, somnolence, insomnia, constipation, and decreased appetite have been reported. Approximately 12.2% of patients discontinued treatment due to adverse events . The drug's pharmacokinetics can be affected by various factors including liver function and smoking status, necessitating careful consideration during prescribing.

属性

IUPAC Name

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFSMCNJSOPUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657730
Record name N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116817-11-9
Record name N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(RS)-Duloxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
(RS)-Duloxetine hydrochloride
Reactant of Route 3
Reactant of Route 3
(RS)-Duloxetine hydrochloride
Reactant of Route 4
Reactant of Route 4
(RS)-Duloxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
(RS)-Duloxetine hydrochloride
Reactant of Route 6
Reactant of Route 6
(RS)-Duloxetine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。